molecular formula C7H4F2O5S B14129891 2,3-Difluoro-4-sulfo-benzoic acid CAS No. 887586-36-9

2,3-Difluoro-4-sulfo-benzoic acid

Cat. No.: B14129891
CAS No.: 887586-36-9
M. Wt: 238.17 g/mol
InChI Key: JHUULUMNJGQJIA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-sulfo-benzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions, and a sulfonic acid group is attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the sulfonation of 2,3-difluorobenzoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at low temperatures to prevent over-sulfonation.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-sulfo-benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-sulfo-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Difluoro-4-sulfo-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-sulfo-benzoic acid exerts its effects depends on its interaction with molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-sulfo-benzoic acid is unique due to the presence of both fluorine atoms and a sulfonic acid group, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions with biological targets and makes the compound valuable in various applications.

Properties

CAS No.

887586-36-9

Molecular Formula

C7H4F2O5S

Molecular Weight

238.17 g/mol

IUPAC Name

2,3-difluoro-4-sulfobenzoic acid

InChI

InChI=1S/C7H4F2O5S/c8-5-3(7(10)11)1-2-4(6(5)9)15(12,13)14/h1-2H,(H,10,11)(H,12,13,14)

InChI Key

JHUULUMNJGQJIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)S(=O)(=O)O

Origin of Product

United States

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